molecular formula C9H13NO3 B1307486 Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate CAS No. 53064-41-8

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate

Cat. No.: B1307486
CAS No.: 53064-41-8
M. Wt: 183.2 g/mol
InChI Key: JDWLDZUUTIPZHV-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate is an organic compound with the molecular formula C9H13NO3. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-butynoate with 3-hexen-3-amine, N-9H-fluoren-9-ylidene-, N-oxide . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biological Activity

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate (CAS No. 53064-41-8) is a member of the isoxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has drawn attention in various fields, particularly for its potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H13NO3C_9H_{13}NO_3, with a molecular weight of approximately 183.21 g/mol. Its structure includes:

  • Isoxazole Ring : A five-membered ring with nitrogen and oxygen.
  • Substituents : Ethyl group at the 3-position and methyl group at the 5-position.

These structural features may influence its reactivity and biological activity compared to other isoxazole derivatives.

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties against various bacteria and fungi. This compound, due to its structural similarity to other active isoxazoles, is hypothesized to possess similar activities. Preliminary studies suggest it may effectively inhibit microbial growth, although specific data on this compound remains limited.

The exact mechanism of action for this compound is still under investigation. However, it is believed that compounds within the isoxazole class interact with specific molecular targets in biological systems, potentially disrupting critical cellular processes. This interaction could involve binding to enzymes or receptors, thereby influencing metabolic pathways .

Synthesis and Derivatization

The synthesis of this compound can be achieved through several methods, including:

  • Reaction of ethyl acetoacetate with hydroxylamine hydrochloride followed by cyclization.
  • Use of acetic anhydride in the presence of propionic acid.

These methods highlight the compound's versatility for further derivatization in synthetic organic chemistry, which could lead to the discovery of new derivatives with enhanced biological activities .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Studies : A study on various isoxazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The structural modifications similar to those found in this compound suggest potential efficacy in similar tests.
  • Pharmacological Research : Isoxazoles have been explored for their roles as enzyme inhibitors and receptor antagonists in neurological applications. The potential for this compound to act on neurotransmitter receptors remains a promising area for future research .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₉H₁₃NO₃Contains ethoxy and methyl substituents
3-Ethyl-5-methylisoxazole-4-carboxylic acidC₇H₉NO₃Lacks an ethoxy group; more acidic properties
Ethyl 4-isoxazolecarboxylateC₇H₉NO₃Different position of carboxylic acid functionality
3-MethylisoxazoleC₅H₇NOSimpler structure; lacks ethoxy group

This table illustrates how this compound compares with other related compounds based on their molecular structure and unique features.

Properties

IUPAC Name

ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-8(6(3)13-10-7)9(11)12-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWLDZUUTIPZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395837
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-41-8
Record name Ethyl 3-ethyl-5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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